molecular formula C13H8N2O2 B1352260 4-(4-Nitrophenyl)benzonitrile CAS No. 31835-63-9

4-(4-Nitrophenyl)benzonitrile

Cat. No. B1352260
Key on ui cas rn: 31835-63-9
M. Wt: 224.21 g/mol
InChI Key: QHWXJDVNOZETQM-UHFFFAOYSA-N
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Patent
US07153850B2

Procedure details

1 M solution (1.2 ml, 1.22 mmol) of diisobutylaluminum hydride in toluene was slowly added to a solution (10 ml) of 4-(4-nitrophenyl)benzonitrile (224 mg, 1 mmol) in toluene at room temperature, and they were stirred for 1 hour. After cooling to 0° C., methanol (0.4 ml) and water (0.4 ml) were slowly added to the obtained mixture, and they were stirred. The reaction mixture was dried over sodium sulfate. After the purification by the silica gel column chromatography (ethyl acetate/hexane), 4-(4-nitrophenyl)benzaldehyde was obtained in the form of a yellow solid (yield: 127 mg, 56%).
[Compound]
Name
solution
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:27]=[CH:26][C:23]([C:24]#N)=[CH:22][CH:21]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12].C[OH:29].O>C1(C)C=CC=CC=1>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:27]=[CH:26][C:23]([CH:24]=[O:29])=[CH:22][CH:21]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:0.1|

Inputs

Step One
Name
solution
Quantity
1.2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CO
Name
Quantity
0.4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
they were stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
were stirred
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the purification by the silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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